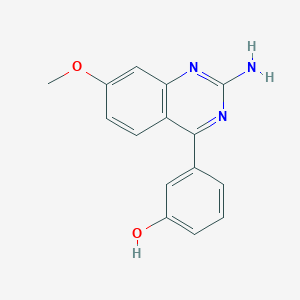

3-(2-amino-7-methoxy-4-quinazolinyl)Phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13N3O2 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

3-(2-amino-7-methoxyquinazolin-4-yl)phenol |

InChI |

InChI=1S/C15H13N3O2/c1-20-11-5-6-12-13(8-11)17-15(16)18-14(12)9-3-2-4-10(19)7-9/h2-8,19H,1H3,(H2,16,17,18) |

InChI Key |

ZTVVBBSHBGQZQO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NC(=N2)N)C3=CC(=CC=C3)O |

Origin of Product |

United States |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 2 Amino 7 Methoxy 4 Quinazolinyl Phenol Analogues

Influence of the Quinazoline (B50416) Core Modifications on Biological Activity

The quinazoline core serves as the fundamental skeleton for this class of compounds, and its modification can profoundly influence biological activity. The varied and complex effects that quinazoline derivatives have on different biological systems have made them a subject of intense research. mdpi.com

Key modifications to the quinazoline core include:

Oxidation State: The conversion of the quinazoline to a quinazolinone, particularly the quinazolin-4(3H)-one scaffold, is a common strategy. This structural change is significant for certain biological targets. For instance, a quinazoline-4-one or 2,4-dione scaffold is often required for the inhibition of poly-(ADP-ribose)-polymerase (PARP), a key enzyme in DNA repair. nih.gov

Annelation: The fusion of additional heterocyclic rings to the quinazoline core, known as annelation, is a critical modification for fine-tuning biological activity. mdpi.com Fusing rings at the N(1)–C(2) bond to create [a]-annelated quinazolines can generate compounds with notable pharmacological properties. mdpi.com Similarly, creating polycyclic systems such as indolo[1,2-c]quinazolines can lead to potent agents with diverse activities. nih.gov

Substitution Pattern: The placement of substituents on the core's benzene (B151609) ring (positions 5, 6, 7, and 8) is vital. Modifications at the 6- and 7-positions have been shown to produce potent multi-kinase inhibitors. mdpi.com For example, in a series of 2,4-disubstituted quinazolines, a phenyl ring at the 6-position of the quinazoline core was more active than analogues with the phenyl at the 5, 7, or 8-positions. nih.gov

| Modification of Quinazoline Core | Example Activity | Reference |

| Quinazolin-4(3H)-one | PARP Inhibition | nih.gov |

| [a]-Annelation (e.g., Pyrrolo[1,2-a]quinazolin-5(1H)-one) | Fine-tuning of various pharmacological properties | mdpi.com |

| Substitution at 6- and 7-positions | Multi-kinase Inhibition, Antitumor Activity | mdpi.com |

| Phenyl substitution at 6-position | Antiproliferative Activity | nih.gov |

Contribution of the 2-Amino Group to Molecular Interactions

The 2-amino group is a crucial functional group in many bioactive quinazoline derivatives. Its ability to act as a hydrogen bond donor is fundamental to its role in molecular interactions with biological targets. The amino-quinazoline scaffold is present in several approved drugs, highlighting its therapeutic importance. bohrium.comscielo.br

SAR studies have revealed that the presence and nature of the substituent at the 2-position significantly influence biological outcomes.

Essential for Activity: For certain biological activities, such as antimicrobial effects, the presence of an amine, methyl, or thiol group at the 2-position is considered essential. nih.gov

Synthetic Handle: The 2-amino group is often introduced via cyclization reactions using starting materials like 2-aminobenzonitriles with guanidine (B92328). scielo.br This synthetic accessibility allows for the creation of diverse libraries of 2-aminoquinazoline (B112073) analogues for screening.

Molecular Recognition: In kinase inhibitors, the 2-amino group often forms key hydrogen bonds within the ATP-binding pocket of the enzyme, anchoring the molecule and contributing to its inhibitory potency. The synthesis of 2-amino-4-carboxamidoquinazolines has been explored for developing such bioactive agents. scielo.br

| Substituent at C-2 Position | Associated Biological Activity | Reference |

| -NH₂ (Amino) | Antimicrobial, Kinase Inhibition | nih.govscielo.br |

| -SH (Thiol) | Antimicrobial, Anticancer | nih.govresearchgate.net |

| -CH₃ (Methyl) | Antimicrobial | nih.gov |

| -Phenyl | BCRP Inhibition | nih.gov |

Role of the 7-Methoxy Group in Modulating Biological Response

Substituents on the benzenoid portion of the quinazoline ring, such as the 7-methoxy group, play a vital role in modulating the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological response.

The methoxy (B1213986) group (-OCH₃) is an electron-donating group. Its impact can be summarized as follows:

Electronic Effects: The presence of a methoxy group can increase the electron density of the quinazoline ring system, which may affect its interaction with biological targets. In studies of phenolic acids, methoxy groups have been shown to promote antioxidant activities. researchgate.net This effect is related to the molecule's ability to donate electrons or hydrogen atoms to neutralize free radicals. researchgate.net

Potency and Selectivity: The position of the methoxy group is critical. In some series of quinazoline-based inhibitors, dimethoxy substitutions have led to potent inhibition. nih.gov For other related heterocyclic compounds, a 7-methoxy group is a feature of potent inhibitors. frontiersin.org The placement of methoxy groups can also impart selectivity. For example, in a series of RET kinase inhibitors, a substituent flanking a phenol (B47542) group not only improved metabolic stability but also provided a significant gain in selectivity against other kinases like KDR. researchgate.net

Metabolic Stability: Methoxy groups can be sites of metabolism (O-demethylation). While this can lead to clearance, it can also be a strategy for prodrug design, where the metabolic product is the active species.

Impact of the 4-Phenolic Substituent on Target Recognition and Efficacy

The substituent at the 4-position of the quinazoline core dictates much of the molecule's interaction with its primary biological target. A 4-phenyl or 4-anilino (phenylamino) linkage is a common feature in many potent kinase inhibitors and other bioactive molecules. mdpi.comdistantreader.orgnih.gov The presence of a phenolic hydroxyl group on this phenyl ring adds a critical point of interaction.

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor. This allows it to form crucial interactions with amino acid residues in a target's binding site, significantly enhancing binding affinity and efficacy. Studies on other heterocyclic scaffolds consistently show that a para-phenolic group results in potent inhibitory or antioxidant activity. mdpi.com

Antioxidant Activity: Phenolic compounds are well-known antioxidants. nih.gov The antioxidant properties of phenolic acids are strongly dependent on their chemical structure, including the number and position of hydroxyl groups. mdpi.com The mechanism often involves the donation of a hydrogen atom from the hydroxyl group to scavenge free radicals. researchgate.netnih.gov The HOMO (Highest Occupied Molecular Orbital) in such compounds is often located over the phenolic benzene ring, indicating it is the primary site for electron release and radical scavenging. nih.gov

Positional Isomerism: The position of the hydroxyl group on the phenyl ring is critical. For instance, shifting a hydroxyl group from the para- to the ortho-position can dramatically alter biological activity. mdpi.com Similarly, for some breast cancer resistant protein (BCRP) inhibitors, meta-substituents (like hydroxyl, nitro, or cyano) on the aniline (B41778) ring at the 4-position were found to be more suitable than ortho-substituents. nih.gov

| Feature of 4-Phenolic Substituent | Influence on Bioactivity | Reference |

| Phenolic -OH group | Key H-bonding interaction; Potent antioxidant activity | mdpi.comnih.gov |

| Para-position of -OH | Often confers potent inhibitory/antioxidant activity | mdpi.com |

| Meta-position of other substituents | Can be more favorable than ortho- for certain targets | nih.gov |

| Absence of -OH group | Often leads to inactive or weakly active compounds | mdpi.com |

Conformational Analysis and its Correlation with Biological Profiles

An accurate description of this conformational behavior is a prerequisite for understanding its interaction with a receptor. mdpi.com

Bioactive Conformation: It is widely accepted that a flexible molecule adopts a specific low-energy conformation, often termed the "bioactive conformation," upon binding to its target. Identifying this conformation is a central goal of drug design.

Computational and Experimental Methods: The conformational landscape of a molecule can be explored using both theoretical and experimental methods. Computational techniques like Density Functional Theory (DFT) calculations, Monte Carlo simulations, and Molecular Dynamics (MD) simulations can predict stable conformations. mdpi.com Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide information about the average conformation in solution. mdpi.com

Structure-Based Design: Understanding the preferred conformation is vital for structure-based drug design. For example, molecular docking studies place different conformations of a ligand into the active site of a target protein to predict binding modes and affinities. Docking studies have shown that 4-arylaminoquinazoline derivatives can bind effectively to targets like EGFR through hydrogen bonding. distantreader.org The conformational preferences of a ligand are essential for investigating these ligand-receptor interactions accurately. mdpi.com

Molecular and Cellular Pharmacological Investigations of 3 2 Amino 7 Methoxy 4 Quinazolinyl Phenol

Identification and Characterization of Molecular Targets

The pharmacological activity of a compound is defined by its interaction with specific molecular targets. For 3-(2-amino-7-methoxy-4-quinazolinyl)Phenol and its close analogs, these targets primarily include protein kinases and potentially other enzyme systems.

The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore known for its potent inhibition of various protein tyrosine kinases. nih.govnih.gov These enzymes are critical components of signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Research on compounds structurally similar to this compound, such as the 6,7-dimethoxy analog WHI-P180, has provided specific data on kinase inhibition. This analog demonstrates potent, multi-kinase inhibitory action. chemicalbook.com

Tyrosine Kinases : As a class, tyrosine kinases are primary targets for anilinoquinazolines. This includes both receptor tyrosine kinases (RTKs) like EGFR and VEGFR, and non-receptor tyrosine kinases such as those from the Src and Abl families. nih.gov The inhibitory mechanism typically involves competitive binding at the adenosine (B11128) triphosphate (ATP) pocket of the kinase domain. nih.gov

Epidermal Growth Factor Receptor (EGFR) : Overexpression and mutation of EGFR are common in various solid tumors, making it a key therapeutic target. nih.govdrugbank.com The anilinoquinazoline (B1252766) core structure is foundational to many developed EGFR inhibitors. nih.gov The analog WHI-P180 shows inhibitory activity against EGFR with an IC50 value of 4 µM. chemicalbook.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Also known as Kinase Insert Domain Receptor (KDR), VEGFR-2 is a pivotal mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. mdpi.comnih.gov Inhibition of this receptor is a key anti-angiogenic strategy. Several 4-anilinoquinazolines are potent inhibitors of VEGFR-2 tyrosine kinase activity. stemcell.com Specifically, WHI-P180 demonstrates potent inhibition of KDR with an IC50 of 66 nM. chemicalbook.com

Other Kinases : The multi-kinase inhibitory profile of related compounds suggests a broader spectrum of activity. For instance, WHI-P180 is a highly potent inhibitor of the REarranged during Transfection (RET) proto-oncogene, another receptor tyrosine kinase, with an IC50 value of 5 nM. chemicalbook.com While direct inhibitory data for this compound against Focal Adhesion Kinase (FAK) and Polo-like Kinase 1 (Plk1) are not extensively documented in the available literature, these remain important targets in cancer therapy, and the potential for interaction cannot be ruled out without further specific investigation. nih.gov

| Kinase Target | IC50 Value |

|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 4 µM |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) | 66 nM |

| REarranged during Transfection (RET) | 5 nM |

Beyond protein kinases, the potential for quinazoline-based compounds to modulate other enzyme systems has been explored.

Soluble Epoxide Hydrolase (sEH) and 5-Lipoxygenase Activating Protein (FLAP) : In the search for new anti-inflammatory agents, certain quinazolin-4(3H)-one derivatives have been identified as inhibitors of both sEH and FLAP. nih.gov sEH is involved in the metabolism of anti-inflammatory epoxyeicosatrienoic acids (EETs), while FLAP is essential for the biosynthesis of pro-inflammatory leukotrienes. nih.govnih.gov Inhibition of these enzymes represents a potential therapeutic strategy. While these findings are for a related but distinct quinazolinone core, they suggest that the broader quinazoline (B50416) class may interact with enzymes involved in lipid signaling pathways.

Histone Deacetylase 6 (HDAC6), Monoamine Oxidase (MAO), and Polyphenol Oxidase : There is limited direct evidence in the reviewed scientific literature to suggest that this compound is a modulator of HDAC6, MAO, or polyphenol oxidase. However, these enzyme families are known to be targets for other heterocyclic and phenolic compounds. nih.govnih.gov Monoamine oxidases, for example, are flavoenzymes that are key in the metabolism of neurotransmitters. nih.gov Further research would be required to determine if this specific quinazoline derivative exhibits any activity against these enzymes.

Direct receptor ligand binding affinity studies, which determine parameters like the dissociation constant (Kd) or inhibition constant (Ki), provide a precise measure of the strength of the interaction between a compound and its target. While extensive reports detailing these specific constants for this compound are limited, the functional data from enzyme inhibition assays serve as a strong proxy for binding affinity. The low nanomolar IC50 values observed for its analog against kinases like RET and VEGFR-2 suggest a high-affinity binding interaction, likely within the ATP-binding site of the kinase domain. nih.govchemicalbook.com

Mechanisms of Cellular Action

The molecular interactions detailed above translate into specific effects on cellular processes, primarily the regulation of cell division and the induction of cell death.

The inhibition of key kinases in the EGFR and VEGFR signaling pathways is expected to result in a potent antiproliferative effect. These pathways are central to transmitting extracellular growth signals to the nucleus, ultimately driving cell cycle progression and proliferation. By blocking the tyrosine kinase activity of these receptors, anilinoquinazolines can effectively halt growth factor-stimulated cell proliferation. nih.govstemcell.com Studies on various 4-anilinoquinazoline derivatives have consistently demonstrated the inhibition of proliferation in multiple cancer cell lines in preclinical settings. nih.govstemcell.com This cytostatic effect is a direct consequence of the compound's primary mechanism of kinase inhibition.

In addition to halting proliferation, many kinase inhibitors can actively induce programmed cell death, or apoptosis. This is a crucial mechanism for eliminating damaged or cancerous cells. Research on related quinazoline and quinazolinone derivatives shows that these compounds can trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. nih.gov

Key events in these apoptotic pathways that have been observed with related compounds include:

Activation of Initiator Caspases : The extrinsic pathway is often initiated by the activation of caspase-8, while the intrinsic pathway is initiated by the activation of caspase-9. nih.govkoreascience.kr

Mitochondrial Disruption : The intrinsic pathway involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. nih.gov

Activation of Executioner Caspases : Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular proteins and the execution of the apoptotic program. nih.govtums.ac.ir

| Apoptotic Pathway | Key Molecular Event | Reference |

|---|---|---|

| Extrinsic Pathway | Activation of Caspase-8 | nih.gov |

| Intrinsic Pathway | Release of Cytochrome c | nih.gov |

| Intrinsic Pathway | Activation of Caspase-9 | nih.gov |

| Common Pathway | Activation of Caspase-3/7 | nih.govtums.ac.ir |

Cell Cycle Progression Perturbation Analysis

The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a series of checkpoints that ensure the fidelity of DNA replication and chromosome segregation. Perturbation of the cell cycle is a key mechanism of action for many therapeutic agents, particularly in oncology. Compounds can induce cell cycle arrest at specific phases (G1, S, G2, or M), which can prevent cell proliferation and may lead to apoptosis (programmed cell death).

For example, some quinazoline derivatives have been shown to induce cell cycle arrest, often in the G2/M phase, by interfering with components of the mitotic machinery. nih.govnih.gov However, without experimental data from techniques such as flow cytometry analysis on cells treated with this compound, it is not possible to determine its effect on cell cycle progression.

Table 1: Hypothetical Cell Cycle Analysis Data No experimental data is available for this compound. The following table is a template for how such data would be presented.

| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control | Data Not Available | Data Not Available | Data Not Available |

| Compound (X µM) | Data Not Available | Data Not Available | Data Not Available |

Interference with Cellular Structural Components (e.g., Tubulin Dynamics)

Cellular structural components, such as microtubules, are crucial for maintaining cell shape, motility, and for the formation of the mitotic spindle during cell division. Microtubules are dynamic polymers of α- and β-tubulin. Their constant polymerization and depolymerization are essential for proper cellular function. nih.gov Molecules that interfere with tubulin dynamics can act as either microtubule-stabilizing or -destabilizing agents, both of which can lead to mitotic arrest and cell death. nih.gov

Certain heterocyclic compounds have been identified as microtubule-destabilizing agents, causing a disruption of the mitotic spindle and leading to G2/M cell-cycle arrest. nih.gov To ascertain whether this compound affects tubulin dynamics, studies such as in vitro tubulin polymerization assays or immunofluorescence microscopy of the microtubule network in treated cells would be required. No such studies have been identified.

Antioxidant Mechanisms at the Cellular Level

Reactive oxygen and nitrogen species (ROS/RNS) are byproducts of normal cellular metabolism. When their production overwhelms the cell's antioxidant defense systems, a state of oxidative stress occurs, which can damage lipids, proteins, and DNA. Antioxidants can neutralize these reactive species through various mechanisms, including direct scavenging, electron donation, and chelation of metal ions that catalyze oxidative reactions. mdpi.com

The phenolic hydroxyl group and the electron-donating methoxy (B1213986) group are structural features that can confer antioxidant activity. mdpi.comnih.gov Phenolic compounds can act as antioxidants by donating a hydrogen atom from their hydroxyl group to free radicals. The presence of a methoxy group can further enhance this activity. nih.gov However, the specific antioxidant capacity of this compound at a cellular level has not been experimentally determined. Assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or FRAP (ferric reducing antioxidant power) would be necessary to quantify its potential antioxidant effects. nih.gov

Modulation of Efflux Pumps (e.g., Breast Cancer Resistance Protein, P-glycoprotein)

Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates out of cells. In cancer cells, the overexpression of efflux pumps like P-glycoprotein (P-gp, also known as MDR1) and Breast Cancer Resistance Protein (BCRP) is a major mechanism of multidrug resistance (MDR). nih.govnih.gov These pumps can reduce the intracellular concentration of chemotherapeutic drugs, thereby diminishing their efficacy. nih.gov

The development of inhibitors for these efflux pumps is an active area of research to overcome MDR. Some flavonoids and other natural compounds have been shown to inhibit P-gp and BCRP. nih.gov Structural features that can influence interaction with these pumps include aromatic rings and methoxy groups. nih.govmdpi.com Whether this compound can modulate the activity of P-gp or BCRP is unknown. In vitro transport assays using cell lines that overexpress these pumps would be needed to investigate this possibility.

Table 2: Summary of Investigated Pharmacological Activities This table reflects the absence of specific research findings for the compound .

| Pharmacological Target/Process | Finding for this compound |

| Cell Cycle Progression | No Data Available |

| Tubulin Dynamics | No Data Available |

| Antioxidant Mechanisms | No Data Available |

| Efflux Pump Modulation (P-gp, BCRP) | No Data Available |

Preclinical Biological Evaluation of 3 2 Amino 7 Methoxy 4 Quinazolinyl Phenol and Its Analogues in Model Systems

In Vitro Efficacy Assessments in Cell-Based Assays

Antiproliferative Activity against Diverse Human Tumor Cell Lines

Analogues of 3-(2-amino-7-methoxy-4-quinazolinyl)Phenol, particularly those belonging to the 2-aryl-4-aminoquinazoline and 4-anilinoquinazoline (B1210976) classes, have demonstrated significant antiproliferative and cytotoxic effects across a wide range of human cancer cell lines. mdpi.comvjs.ac.vn The efficacy of these compounds is often evaluated using colorimetric assays such as the MTT or sulforhodamine B (SRB) assays to determine the concentration required to inhibit cell growth by 50% (IC50). mdpi.comnih.gov

Studies have shown that these derivatives possess potent activity against cell lines derived from various malignancies, including lung, colon, breast, and hematological cancers. plos.orgnih.gov For instance, the novel quinazoline (B50416) derivative 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154), a close analogue, exhibited significant cytotoxicity against U373 and U87 human glioblastoma cell lines. researchgate.net Another anilinoquinazoline (B1252766) derivative, Q15, showed potent growth-inhibitory activity against cell lines from colorectal cancer, lung cancer, and multiple myeloma. plos.org Furthermore, certain quinazoline inhibitors have shown selectivity, demonstrating much lower effectiveness against the growth of normal human fibroblast cells compared to their potent activity in tumor cells. nih.gov The antiproliferative activity of several representative quinazoline analogues is summarized in the table below.

Table 1: Antiproliferative Activity of Representative Quinazoline Analogues This is an interactive table. You can sort and filter the data.

| Compound Class | Compound Name | Cell Line | Cancer Type | IC50 |

|---|---|---|---|---|

| 4-Anilinoquinazoline | DW-8 | HCT116 | Colorectal Cancer | 2.5 µM |

| 4-Anilinoquinazoline | DW-8 | BT-20 | Breast Cancer | 3.3 µM |

| 4-Anilinoquinazoline | Q15 | KMS34 | Multiple Myeloma | <20 µM |

| Phenolic Quinazoline | WHI-P154 | U373 | Glioblastoma | ~1 µM |

| Multi-kinase Inhibitor | BPR1K871 | MOLM-13 | Acute Myeloid Leukemia | ~5 nM |

| Multi-kinase Inhibitor | BPR1K871 | MV4-11 | Acute Myeloid Leukemia | ~5 nM |

Enzyme Activity Inhibition Assays

A primary mechanism of action for many quinazoline derivatives is the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways that often become dysregulated in cancer. mdpi.comekb.eg The 2-amino-4-anilinoquinazoline scaffold is particularly effective at targeting the ATP-binding pocket of these enzymes. nih.gov

Specifically, 2-substituted phenol (B47542) quinazolines have been identified as potent inhibitors of the Receptor Tyrosine Kinase (RET). nih.govnih.gov Deregulation of RET is implicated in several cancers, including medullary thyroid and lung adenocarcinoma. nih.govnih.gov Phenolic anilinoquinazolines demonstrate improved affinity for RET, although this can be accompanied by high metabolic clearance. nih.govnih.gov Structure-activity relationship studies have focused on modifying the phenolic ring to enhance both potency and selectivity against other kinases, such as KDR (VEGFR2), to minimize potential off-target effects. nih.gov Beyond RET, various quinazoline analogues have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and Phosphoinositide 3-kinases (PI3K). nih.govekb.eg

Table 2: Enzyme Inhibitory Activity of a Representative Phenolic Anilinoquinazoline Analogue (Compound 36 from Newton et al.) This is an interactive table. You can sort and filter the data.

| Compound Name | Target Enzyme | IC50 (nM) |

|---|---|---|

| Analogue 36 | RET | 1.1 |

Cellular Pathway Reporter Assays

By inhibiting key enzymes like kinases, quinazoline compounds modulate critical intracellular signaling pathways, leading to their antiproliferative effects. The inhibition of kinases such as PI3K and EGFR by quinazoline derivatives can effectively block the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. ekb.eg

Furthermore, treatment with these compounds can induce apoptosis, or programmed cell death. Studies on anilinoquinazoline analogues have shown that they can trigger the intrinsic apoptosis pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the activation of initiator caspase-9 and executioner caspase-3. mdpi.com Activation of these caspases leads to the cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP), resulting in DNA fragmentation and cell death. mdpi.com In addition to inducing apoptosis, some quinazoline derivatives have been shown to arrest the cell cycle, for example, in the G2/M phase, preventing cancer cells from completing mitosis and proliferating. ekb.eg

Antioxidant Capacity Assessments

The presence of a phenol group in the structure of this compound suggests potential antioxidant activity. Phenolic compounds are known to act as antioxidants by donating a hydrogen atom to neutralize free radicals. mdpi.comresearchgate.net The antioxidant properties of various phenolic quinazolinone derivatives, which share the key phenolic feature, have been evaluated using several in vitro assays. nih.govmdpi.com

These assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, measure the compound's ability to neutralize stable free radicals. nih.gov Research indicates that the presence of at least one hydroxyl group on the phenyl ring is essential for the antioxidant activity of quinazoline derivatives. nih.gov Compounds with two hydroxyl groups, particularly in the ortho position on the phenyl ring, exhibit the most potent radical scavenging activity. nih.govmdpi.com

Table 3: Antioxidant Activity of Representative Dihydroxy-Substituted Quinazolinone Analogues This is an interactive table. You can sort and filter the data.

| Compound Name | Assay | EC50 (µM) |

|---|---|---|

| Compound 21e (2,3-dihydroxy) | ABTS | 7.5 |

| Compound 21g (2,5-dihydroxy) | ABTS | 7.4 |

In Vivo Pharmacological Investigations in Animal Models

Tumor Growth Inhibition in Xenograft and Syngeneic Models

The antitumor efficacy of quinazoline analogues observed in vitro has been validated in vivo using animal models, primarily mouse xenograft models where human tumor cells are implanted into immunodeficient mice. plos.orgresearchgate.net These studies are crucial for assessing a compound's therapeutic potential in a complex biological system.

Administration of anilinoquinazoline derivatives has led to significant inhibition of tumor growth in various xenograft models. plos.org For example, the anilinoquinazoline Q15 demonstrated statistically significant inhibition of tumor growth in a multiple myeloma (KMS34) xenograft model. plos.org A 7-methoxy-quinazoline analogue showed a 62% inhibition of tumor growth in mice. nih.gov In a glioblastoma xenograft model, a phenolic quinazoline derivative conjugated to Epidermal Growth Factor (EGF) resulted in delayed tumor progression and improved tumor-free survival. researchgate.net Similarly, the multi-kinase inhibitor BPR1K871 has shown potent in vivo efficacy in xenograft models of both acute myeloid leukemia (MOLM-13) and solid tumors like colon cancer (COLO205). nih.gov These findings underscore the potential of this class of compounds to suppress tumor growth in a live organism.

Table 4: In Vivo Antitumor Activity of Representative Quinazoline Analogues This is an interactive table. You can sort and filter the data.

| Compound Name | Animal Model | Tumor Model | Outcome |

|---|---|---|---|

| Q15 | lcr/scid mice | KMS34 multiple myeloma xenograft | Statistically significant tumor growth inhibition. plos.org |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Mice | NCI-H460 xenograft | 61.9% tumor growth inhibition. nih.gov |

| EGF-WHI-P154 Conjugate | SCID mice | U87 glioblastoma xenograft | Delayed tumor progression, improved tumor-free survival. researchgate.net |

| BPR1K871 | Mice | MOLM-13 AML xenograft | Significant tumor growth inhibition. nih.gov |

Evaluation in Specific Disease-Relevant Animal Models (e.g., neurological, infectious, inflammatory, without clinical outcomes)

The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous analogues being investigated for a wide range of biological activities. Preclinical studies in animal models are crucial for elucidating the potential of these compounds in various pathological conditions, including neurological and inflammatory diseases.

Quinazoline derivatives have been explored for their neuroprotective effects in models of complex neurodegenerative diseases like Alzheimer's disease. For instance, a series of rationally designed quinazoline analogues were evaluated for their ability to target key enzymes implicated in Alzheimer's pathology, namely human cholinesterase (hChE) and human β-secretase (hBACE-1). nih.gov One promising compound from this series, AV-2, demonstrated significant therapeutic potential in in vivo models. In scopolamine-induced and amyloid-β (Aβ)-induced cognitive impairment models, AV-2 was found to ameliorate cognitive deficits in behavioral tests such as the Y-maze and Morris water maze. nih.gov Further ex vivo analysis of hippocampal tissue from these models revealed good acetylcholinesterase (AChE) inhibition and antioxidant properties. nih.gov Immunohistochemical and Western blot analyses also showed a reduction in the expression levels of key pathological proteins, including Aβ, BACE-1, and Tau. nih.gov

Another area of investigation for quinazoline derivatives has been in models of seizure disorders. A study focusing on quinazoline-oxadiazole analogues identified several compounds with potent anticonvulsant activity in a pentylenetetrazol (PTZ)-induced seizure model in mice. sciencescholar.usneliti.com Specific analogues, designated as Q4, Q8, Q10, and Q11, provided significant protection against seizures, highlighting their potential as central nervous system depressants. sciencescholar.usneliti.com

Table 1: Preclinical Evaluation of Quinazoline Analogues in Neurological Disease Models

| Compound/Analogue | Animal Model | Disease Focus | Key Findings |

| AV-2 | Mouse | Alzheimer's Disease | Ameliorated cognitive impairment, inhibited AChE, and reduced Aβ, BACE-1, and Tau protein expression in the hippocampus. nih.gov |

| Q4, Q8, Q10, Q11 | Mouse | Seizures | Provided 70-100% protection against PTZ-induced seizures. sciencescholar.usneliti.com |

Note: The data presented in this table is based on studies of quinazoline analogues and not this compound itself.

The anti-inflammatory potential of quinazoline derivatives has been a significant area of research. Various analogues have been synthesized and evaluated in established animal models of inflammation. For example, a novel 2-phenylquinazoline (B3120039) analogue demonstrated significant anti-inflammatory effects in an endotoxin-stimulated macrophage model and in several in vivo models of inflammation. nih.gov This compound was shown to reduce paw edema in carrageenan and formalin-induced models, as well as decrease vascular permeability and edema in a complete Freund's adjuvant-induced model. nih.gov These effects were associated with the inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov

Similarly, a series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were synthesized and assessed for their anti-inflammatory activity. derpharmachemica.com Several of these compounds exhibited good anti-inflammatory properties, with one particular derivative showing the highest activity. derpharmachemica.com Another study on quinoxaline (B1680401) derivatives, which share a similar heterocyclic core, also reported anti-inflammatory and analgesic activities in a mouse carrageenan peritonitis model. scielo.br

Table 2: Preclinical Evaluation of Quinazoline Analogues in Inflammatory Disease Models

| Compound/Analogue | Animal Model | Disease Focus | Key Findings |

| 2-Phenylquinazoline derivative | Mouse | Inflammation | Reduced paw edema, vascular permeability, and levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). nih.gov |

| 2-Chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivative | Not Specified | Inflammation | Exhibited potent anti-inflammatory activity. derpharmachemica.com |

| Quinoxaline derivatives (DEQX and OAQX) | Mouse | Inflammation | Demonstrated anti-inflammatory and analgesic effects in a carrageenan-induced peritonitis model. scielo.br |

Note: The data presented in this table is based on studies of quinazoline analogues and not this compound itself.

Assessment of Anti-Angiogenic Potential in Preclinical Models

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, the inhibition of angiogenesis is a key strategy in cancer therapy. The quinazoline scaffold has been utilized in the development of numerous anti-angiogenic agents.

Preclinical evaluation of quinazoline derivatives has demonstrated their potential to inhibit angiogenesis in various models. For instance, the anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone (B191446) (HMC), a compound with structural similarities to the broader class of phenolic compounds, were evaluated. HMC was found to decrease angiogenesis in a chick chorioallantoic membrane (CAM) assay and in a basic fibroblast growth factor (bFGF)-induced vessel formation model using a mouse Matrigel plug assay. nih.gov Furthermore, in mice implanted with murine Lewis lung carcinoma, HMC significantly inhibited tumor volume. nih.gov

Another study on a novel 2-aminobenzimidazole (B67599) derivative, MFB, which shares the 2-amino heterocyclic motif, demonstrated both anti-angiogenic and anti-lymphangiogenic effects. nih.gov In a Matrigel plug assay, MFB reduced VEGF-A-induced neovascularization in vivo. nih.gov This compound was also shown to diminish lung metastasis in a B16F10 melanoma model. nih.gov

A lead antitumor compound, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, and its derivatives were investigated for their potential as tumor-vascular disrupting agents. nih.gov These compounds were evaluated in a human tumor cell line panel and in a non-small cell lung cancer H460 xenograft model, where they demonstrated antitumor activity. nih.gov

Table 3: Assessment of Anti-Angiogenic Potential of Quinazoline Analogues in Preclinical Models

| Compound/Analogue | Preclinical Model | Key Findings |

| 2'-Hydroxy-4'-methoxychalcone (HMC) | Chick Chorioallantoic Membrane (CAM) Assay, Mouse Matrigel Plug Assay, Murine Lewis Lung Carcinoma Model | Decreased angiogenesis in CAM and Matrigel plug assays; inhibited tumor volume in a lung carcinoma model. nih.gov |

| 2-Aminobenzimidazole derivative (MFB) | Mouse Matrigel Plug Assay, B16F10 Melanoma Lung Metastasis Model | Reduced VEGF-A-induced neovascularization; diminished lung metastasis. nih.gov |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | H460 Xenograft Model | Exhibited antitumor activity, suggesting potential vascular-disrupting effects. nih.gov |

Note: The data presented in this table is based on studies of quinazoline analogues and not this compound itself.

Computational Chemistry and in Silico Approaches for 3 2 Amino 7 Methoxy 4 Quinazolinyl Phenol Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This method is crucial for understanding the binding mode of 3-(2-amino-7-methoxy-4-quinazolinyl)phenol to its potential biological targets and for predicting its inhibitory activity. The process involves preparing the 3D structures of both the ligand and the receptor, defining a binding site on the receptor, and then using a scoring function to evaluate the different binding poses of the ligand in the active site.

Illustrative Data from a Hypothetical Molecular Docking Study:

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Kinase A | -9.8 | MET793, LYS745, ASP855 |

| Kinase B | -8.5 | GLU692, VAL640, LEU820 |

| Kinase C | -7.2 | THR790, CYS773, LEU718 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. Unlike the static picture provided by molecular docking, MD simulations can reveal the conformational changes that occur upon ligand binding and assess the stability of the complex. This is achieved by solving Newton's equations of motion for the atoms in the system, allowing for the simulation of their movements over a specific period.

In the context of this compound, an MD simulation could be performed on its complex with a high-affinity target identified through molecular docking. The simulation would provide information on the stability of the binding pose, the flexibility of the ligand and the protein, and the role of solvent molecules in the interaction. Key parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to assess the stability and flexibility of the complex, respectively.

Illustrative Data from a Hypothetical Molecular Dynamics Simulation:

| Simulation Time (ns) | RMSD of Ligand (Å) | RMSF of Binding Site Residues (Å) |

| 10 | 1.2 | 0.8 |

| 20 | 1.5 | 0.9 |

| 50 | 1.4 | 0.85 |

| 100 | 1.6 | 0.95 |

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of a molecule. These methods can be used to calculate a wide range of properties, including the molecular geometry, charge distribution, molecular orbitals, and reactivity descriptors.

For this compound, DFT calculations could be used to optimize its 3D structure and to determine the distribution of electron density across the molecule. This information is crucial for understanding its reactivity and its ability to participate in different types of intermolecular interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can also be calculated to assess the molecule's electronic properties and its potential for charge transfer interactions.

Illustrative Data from a Hypothetical DFT Study:

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| Dipole Moment | 3.5 D |

| Mulliken Atomic Charges | N1: -0.5, O(methoxy): -0.4, O(phenol): -0.6 |

Structure-Based Drug Design and De Novo Ligand Generation

Structure-based drug design (SBDD) is a powerful approach that utilizes the 3D structure of a biological target to design novel ligands with high affinity and selectivity. This process often involves identifying key interaction points in the binding site and then designing molecules that can effectively interact with these points.

In the case of this compound, if the structure of its target protein is known, SBDD could be used to design new derivatives with improved properties. This could involve modifying the substituents on the quinazoline (B50416) or phenol (B47542) rings to enhance the interactions with the protein. De novo ligand generation algorithms could also be employed to design entirely new molecules that fit within the binding site and possess favorable drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating a set of molecular descriptors for each compound and then using statistical methods to build a model that can predict the activity of new, untested compounds.

For the development of new analogs based on the this compound scaffold, a QSAR study could be highly beneficial. By synthesizing and testing a series of related compounds, a QSAR model could be developed to identify the key molecular features that are important for their biological activity. This model could then be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

Future Directions and Therapeutic Potential of 3 2 Amino 7 Methoxy 4 Quinazolinyl Phenol Analogues

Design Principles for Enhanced Efficacy and Selectivity

The development of next-generation 3-(2-amino-7-methoxy-4-quinazolinyl)phenol analogues hinges on strategic structural modifications to optimize their pharmacological properties. Key design principles focus on enhancing both potency and selectivity to minimize off-target effects and improve the therapeutic index.

Structure-Activity Relationship (SAR) Studies: A critical aspect of enhancing efficacy is a thorough understanding of the structure-activity relationship (SAR). For the quinazoline (B50416) core, substitutions at various positions have been shown to significantly influence biological activity. For instance, in many quinazoline-based kinase inhibitors, the 4-anilino moiety is crucial for activity. While the subject compound has a phenol (B47542) group at this position, the principles of SAR remain relevant. Modifications to the phenolic hydroxyl group, such as its position or conversion to an ether or ester, could modulate binding affinity and pharmacokinetic properties. The 7-methoxy group is known to be important for the activity of some kinase inhibitors, and exploring other alkoxy groups at this position could fine-tune selectivity. mdpi.com

Fragment-Based and Structure-Based Drug Design: Fragment-based drug design (FBDD) and structure-based drug design (SBDD) are powerful strategies for rational lead optimization. FBDD involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create a more potent lead. SBDD, on the other hand, utilizes the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site. For analogues of this compound, these approaches can guide the rational design of substituents on both the quinazoline and phenol rings to maximize interactions with the desired biological target and minimize interactions with off-targets.

| Design Strategy | Description | Potential Application to Analogues |

| Structure-Activity Relationship (SAR) | Investigates how chemical structure relates to biological activity. | Modification of the 7-methoxy and 4-phenol substituents to improve potency and selectivity. |

| Fragment-Based Drug Design (FBDD) | Builds lead compounds by identifying and linking small molecular fragments that bind to the target. | Identification of optimal fragments for substitution on the quinazoline and phenol rings. |

| Structure-Based Drug Design (SBDD) | Utilizes the 3D structure of the target to design complementary ligands. | Rational design of analogues with improved binding affinity and selectivity for specific kinase domains. |

Exploration of Novel Biological Targets and Polypharmacology

While quinazoline derivatives are well-known as kinase inhibitors, the therapeutic potential of this compound analogues may extend to a broader range of biological targets. The concept of polypharmacology, where a single drug interacts with multiple targets, is increasingly recognized as a valuable approach for treating complex diseases like cancer. nih.govnih.gov

Kinase Inhibition: The primary targets for many quinazoline derivatives are protein kinases, which play a central role in cellular signaling pathways that are often dysregulated in cancer. Analogues of this compound could be designed as potent and selective inhibitors of various kinases, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and others implicated in tumorigenesis. mdpi.com The 2-amino group and the 4-phenyl substitution are features found in some multi-kinase inhibitors. umich.edu

Beyond Kinases: The exploration of non-kinase targets is a promising avenue for expanding the therapeutic applications of these analogues. Quinazoline-based compounds have shown activity against a variety of other targets, including phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs). nih.gov Identifying novel targets for this specific chemotype could lead to the development of first-in-class therapies for various diseases.

Chemoproteomics for Target Deconvolution: A key challenge in drug discovery is the identification of all cellular targets of a bioactive compound, a process known as target deconvolution. Chemoproteomics has emerged as a powerful tool for this purpose. nih.govresearchgate.nettum.de This technology utilizes chemical probes derived from the compound of interest to capture and identify its binding partners in a complex biological sample. Applying chemoproteomics to this compound analogues can help to elucidate their full target profile, including both on-targets and potential off-targets, thereby providing a deeper understanding of their mechanism of action and potential for polypharmacology. nih.govresearchgate.nettum.de

| Potential Target Class | Examples | Therapeutic Area |

| Protein Kinases | EGFR, VEGFR, Src | Cancer |

| Phosphoinositide 3-Kinases (PI3Ks) | PI3Kα, PI3Kδ | Cancer, Inflammatory Diseases |

| Histone Deacetylases (HDACs) | HDAC1, HDAC6 | Cancer, Neurodegenerative Diseases |

| Other Enzymes and Receptors | To be discovered | Various |

Integration with Advanced Research Methodologies

The development and evaluation of novel this compound analogues can be significantly accelerated and enhanced by integrating cutting-edge research methodologies.

Organ-on-a-Chip Technology: Organ-on-a-chip platforms are microfluidic devices that mimic the structure and function of human organs, providing a more physiologically relevant in vitro model for drug testing compared to traditional 2D cell cultures. nih.govamegroups.orgnih.govrsc.org These systems can be used to assess the efficacy and toxicity of novel quinazoline-phenol hybrids in a human-like context, potentially providing more accurate predictions of clinical outcomes. nih.govamegroups.orgnih.govrsc.org For example, liver-on-a-chip models can be used to evaluate the potential for drug-induced liver injury, a common concern for small molecule inhibitors. nih.govnih.govrsc.org

Artificial Intelligence and Machine Learning: Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets to predict the properties of new molecules. nih.govmdpi.comresearchgate.netnih.gov In the context of quinazoline-phenol hybrids, AI/ML algorithms can be used to:

Predict the biological activity and selectivity of virtual compounds.

Identify potential off-targets and predict adverse effects. nih.govmdpi.comresearchgate.net

Optimize pharmacokinetic and pharmacodynamic properties.

Design novel scaffolds with improved drug-like characteristics.

By integrating AI and ML into the design-make-test-analyze cycle, the discovery of potent and selective this compound analogues can be significantly expedited.

Emerging Research Areas for Quinazoline-Phenol Hybrid Compounds

The unique structural features of quinazoline-phenol hybrids open up new avenues for therapeutic intervention beyond traditional enzyme inhibition.

Allosteric Modulation: Allosteric modulators are molecules that bind to a site on a protein distinct from the active site, leading to a change in the protein's conformation and activity. This approach can offer greater selectivity and a more nuanced modulation of protein function compared to traditional active site inhibitors. The quinazoline-phenol scaffold could be explored for its potential to act as an allosteric modulator of various protein targets.

Targeted Protein Degradation: Another emerging area is the development of PROteolysis TArgeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A quinazoline-phenol analogue with appropriate modifications could serve as the target-binding warhead in a PROTAC, enabling the targeted degradation of disease-causing proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.